Tetramethylammonium nitrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Ionic Liquids and Electrolytes:

- TMAN serves as a precursor for the synthesis of ionic liquids, which are salts with melting points below 100°C. These ionic liquids possess unique properties like high thermal and chemical stability, making them valuable in various research areas, including:

- Electrochemical applications: TMAN-based ionic liquids are studied as electrolytes for batteries and fuel cells due to their ability to conduct ions efficiently .

- Catalysis: Ionic liquids derived from TMAN are explored as catalysts for various organic and inorganic reactions due to their tunable properties and ability to dissolve diverse substrates .

Analytical Chemistry and Separations:

- TMAN finds use in analytical chemistry due to its properties like:

- High solubility: It readily dissolves in various solvents, allowing it to be incorporated into mobile phases for chromatography techniques like high-performance liquid chromatography (HPLC) and ion chromatography .

- Formation of ion pairs: TMAN can form ion pairs with charged analytes in chromatography, altering their retention behavior and enabling separation based on their charge and size .

Material Science and Synthesis:

- TMAN plays a role in material science research, such as:

- Synthesis of precursors: It serves as a precursor for the synthesis of various materials like metal oxides and zeolites, which are porous materials with diverse applications in catalysis, adsorption, and separation processes .

- Ionic liquids for material processing: TMAN-derived ionic liquids are explored for electrodeposition and other material processing techniques due to their ability to dissolve and manipulate various materials at the molecular level .

Biological Research:

- TMAN has limited but specific applications in biological research, including:

- Studying ion channels: TMAN can be used to study ion channels in cell membranes by blocking specific channels and observing their effect on cellular functions .

- Antimicrobial activity: Some studies suggest potential antimicrobial activity of TMAN against certain bacterial strains, although further research is needed to understand its efficacy and mechanisms .

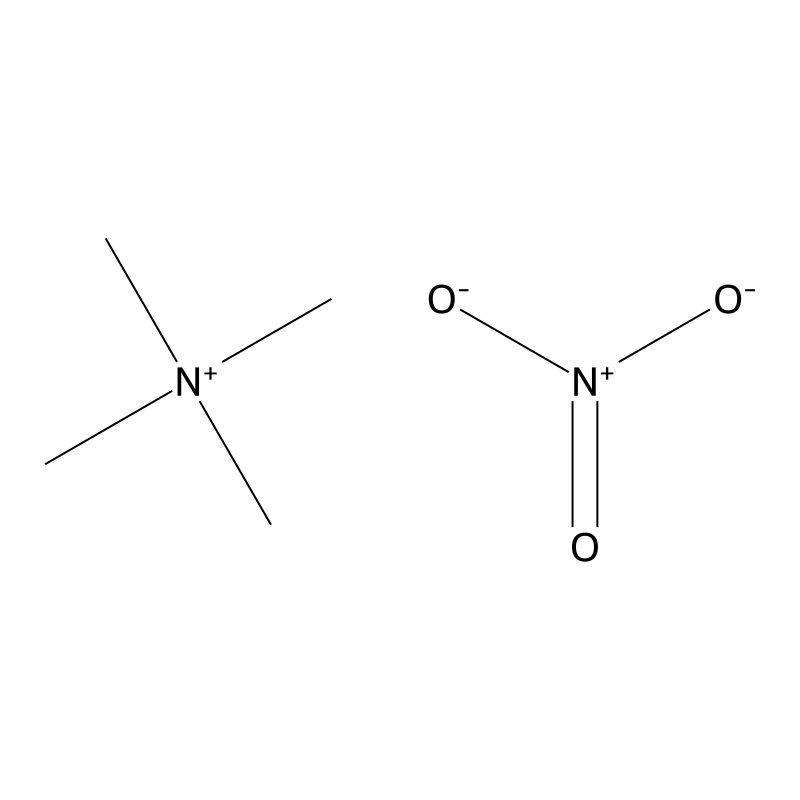

Tetramethylammonium nitrate is a quaternary ammonium salt with the chemical formula . It consists of a tetramethylammonium cation () paired with a nitrate anion (). This compound is characterized by its white crystalline appearance and is soluble in water, making it useful in various chemical applications. The tetramethylammonium ion is notable for its hydrophilicity and tetrahedral geometry around the nitrogen atom, which contributes to its unique properties compared to other ammonium compounds .

In addition to thermal reactions, tetramethylammonium nitrate can participate in salt metathesis reactions, allowing for the synthesis of various other quaternary ammonium salts. For instance, it can be formed through the reaction of tetramethylammonium chloride with nitric oxide in mixed solvents .

Tetramethylammonium nitrate can be synthesized through various methods:

- Salt Metathesis: Reacting tetramethylammonium chloride with nitric oxide in a suitable solvent mixture (e.g., glacial acetic acid and trichlorotrifluoroethane) yields tetramethylammonium nitrate with high purity .

- Direct Reaction: The reaction between trimethylamine and methyl chloride also leads to the formation of the tetramethylammonium cation, which can then be paired with nitrate ions through subsequent reactions .

- Mixed Solvent Reactions: Using mixed solvents facilitates the precipitation of tetramethylammonium nitrate from solution, enhancing yield and purity .

Tetramethylammonium nitrate has several applications:

- Chemical Reagent: It serves as a source of nitrate ions in organic synthesis reactions.

- Phase Transfer Catalyst: Due to its unique properties, it can act as a phase transfer catalyst in various chemical processes.

- Research: Its stability and solubility make it useful in laboratory settings for studying ionic interactions and reaction mechanisms .

Interaction studies involving tetramethylammonium nitrate primarily focus on its behavior in solution and its interactions with other ions or compounds. Research indicates that it exhibits significant solvation effects due to its hydrophilic nature, influencing its reactivity and stability in various environments. Additionally, studies on its thermal decomposition provide insights into how it interacts with heat and pressure conditions .

Tetramethylammonium nitrate shares similarities with other quaternary ammonium salts but is unique due to its specific cation-anion pairing and hydrophilicity. Here are some similar compounds for comparison:

| Compound Name | Chemical Formula | Key Characteristics |

|---|---|---|

| Tetramethylammonium hydroxide | Strong base; used in organic synthesis | |

| Tetraethylammonium bromide | Less hydrophilic; larger ethyl groups | |

| Trimethylamine N-oxide | Contains oxygen; different reactivity profile | |

| Benzyltrimethylammonium chloride | Aromatic structure; used as a surfactant |

Uniqueness: Tetramethylammonium nitrate stands out due to its combination of high solubility in water and stability under various conditions, making it particularly useful in both laboratory research and industrial applications.

Related CAS

GHS Hazard Statements

H272 (100%): May intensify fire;

oxidizer [Danger Oxidizing liquids;

Oxidizing solids];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Pictograms

Oxidizer;Irritant